Physicochemical properties of Acetic acid, bromo-, cyclopentyl ester
Physicochemical properties of Acetic acid, bromo-, cyclopentyl ester
An in-depth technical analysis of Cyclopentyl bromoacetate (Acetic acid, bromo-, cyclopentyl ester), designed for researchers, synthetic chemists, and drug development professionals.
Executive Summary
Cyclopentyl bromoacetate is a highly reactive, bifunctional building block widely utilized in complex organic synthesis and macromolecular drug development. Featuring both an electrophilic
Chemical Identity & Structural Significance
In advanced synthetic workflows, the choice of ester protecting group is rarely arbitrary. Cyclopentyl bromoacetate (CAS: 59956-72-8) is strategically deployed when a balance between steric shielding and lipophilicity is required. The cyclopentyl ring offers greater resistance to spontaneous hydrolysis than linear alkyl esters, which is highly advantageous during multi-step syntheses, such as the total synthesis of Penostatin derivatives [1], or when engineering targeted drug delivery vehicles like carboxyalkylated cyclodextrins [2].
Physicochemical Profiling
Understanding the physicochemical parameters of cyclopentyl bromoacetate is critical for predicting its behavior in various solvent systems and its reactivity profile during nucleophilic substitution (S
Table 1: Physicochemical Properties of Cyclopentyl Bromoacetate
| Property | Value | Causality / Implication for Synthesis |
| Chemical Name | Cyclopentyl bromoacetate | Standard IUPAC nomenclature for tracking. |
| CAS Registry Number | 59956-72-8 | Primary identifier for regulatory and safety compliance. |
| Molecular Formula | C₇H₁₁BrO₂ | Dictates the mass-to-charge ratio for MS analysis. |
| Molecular Weight | 207.06 g/mol | Utilized for precise stoichiometric calculations. |
| Appearance | Clear to pale yellow liquid | Color shifts to dark yellow/brown indicate bromine degradation. |
| Boiling Point | ~205–215 °C (760 mmHg) | Requires high vacuum for distillation to prevent thermal decomposition. |
| Density | ~1.35 g/cm³ | Heavier than water; forms the bottom layer in aqueous extractions. |
| Solubility | Soluble in DCM, THF, DMF | Enables use in both polar aprotic and non-polar reaction conditions. |
| Electrophilic Sites | Bifunctionality allows for S |
Synthetic Methodologies: Esterification Dynamics
The synthesis of cyclopentyl bromoacetate must be carefully controlled to prevent the premature displacement of the highly reactive
Objective: Synthesize cyclopentyl bromoacetate via the esterification of cyclopentanol with bromoacetyl bromide.
Rationale: Pyridine is selected as the base to neutralize the hydrobromic acid (HBr) byproduct, driving the equilibrium forward while preventing acid-catalyzed degradation. The reaction is strictly maintained at 0 °C; elevated temperatures would provide enough activation energy for pyridine to act as a nucleophile, attacking the
Self-Validating Step-by-Step Protocol:
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Atmospheric Control: Flame-dry a round-bottom flask under an inert argon atmosphere. Causality: Bromoacetyl bromide is highly sensitive to atmospheric moisture, which would rapidly hydrolyze it to bromoacetic acid.
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Dissolution: Dissolve 1.0 equivalent of cyclopentanol (e.g., 3.8 mmol) and 1.1 equivalents of anhydrous pyridine in 15 mL of anhydrous dichloromethane (CH₂Cl₂).
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Thermal Equilibration: Immerse the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
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Controlled Addition: Using a syringe pump, add 1.1 equivalents of bromoacetyl bromide (4.2 mmol) dropwise over 15 minutes. Self-Validation: The solution will turn slightly cloudy as pyridinium bromide precipitates, providing a visual confirmation of reaction progress without exothermic thermal spikes.
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Reaction Monitoring: Stir for an additional 15 minutes at 0 °C. Monitor via Thin Layer Chromatography (TLC) using Hexane/EtOAc (9:1). Validation: The disappearance of the alcohol spot and the emergence of a higher
UV-active spot confirms complete conversion. -
Quenching: Pour the mixture into 15 mL of ice water to quench unreacted acid bromide. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).
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Washing & Drying: Wash the combined organic layers with 1 N HCl to remove residual pyridine, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄.
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Isolation: Filter and concentrate under reduced pressure to yield the pure liquid product.
Fig 1: Base-catalyzed esterification workflow for cyclopentyl bromoacetate synthesis.
Mechanistic Applications in Drug Development
Cyclopentyl bromoacetate is extensively used as an alkylating agent in Williamson ether syntheses. A prominent application is the functionalization of cyclodextrins—cyclic oligosaccharides used to encapsulate hydrophobic drugs, thereby increasing their aqueous solubility and bioavailability[2].
Objective: Functionalize the primary hydroxyl groups of
Rationale: The cyclopentyl ester is specifically chosen over simpler esters because its steric bulk modulates the rate of downstream enzymatic or chemical hydrolysis in vivo. This allows for a sustained-release profile when the functionalized cyclodextrin is utilized in treatments for degenerative joint diseases [2].
Self-Validating Step-by-Step Protocol:
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Deprotonation: Dissolve
-cyclodextrin in anhydrous N,N-dimethylformamide (DMF). Add a strong base (e.g., NaH) to deprotonate the primary alcohols. Self-Validation: The immediate evolution of H₂ gas visually confirms the successful formation of the highly nucleophilic alkoxide ion. -
Alkylation: Introduce an excess of cyclopentyl bromoacetate to the reaction vessel.
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Thermal Activation: Elevate the temperature to 50–70 °C. Causality: Moderate heating provides the activation energy required to accelerate the S
2 displacement of the heavy bromide leaving group, while remaining low enough to minimize competing E2 elimination pathways. -
Mass Spectrometry Monitoring: Allow the reaction to proceed for 4–8 hours. Extract aliquots and monitor the degree of substitution using MALDI-TOF mass spectrometry. Validation: The mass shifts will directly correlate to the number of cyclopentyl acetate groups successfully grafted onto the cyclodextrin core.
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Precipitation: Isolate the product by pouring the DMF solution into a large volume of cold acetone, collecting the functionalized macromolecule via centrifugation.
Fig 2: Williamson ether synthesis utilizing cyclopentyl bromoacetate as an alkylating agent.
Handling, Stability, and Safety Protocols
Degradation Causality: Cyclopentyl bromoacetate must be stored in tightly sealed containers under an inert atmosphere at reduced temperatures (2–8 °C). Exposure to atmospheric moisture leads to the slow hydrolysis of the
Safety: As an
References
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Snider, B. B., & Liu, T. (2000). Total Synthesis of (-)-Deoxypenostatin A. Approaches To The Syntheses of Penostatins A and B. Journal of Organic Chemistry, 65(25), 8493. Available at:[Link]
- WO2011117317A2 - Substituted cyclodextrin derivatives useful as intermediates for producing biologically active materials. (2011). Google Patents.
